molecular formula C6H8N4 B3345838 5-aminopyridine-2-carboximidamide CAS No. 1116016-00-2

5-aminopyridine-2-carboximidamide

Cat. No.: B3345838
CAS No.: 1116016-00-2
M. Wt: 136.15
InChI Key: DAUFSFMGZXFQRL-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-carboximidamide is an organic compound with the molecular formula C6H8N4 It is a derivative of pyridine, featuring an amino group at the 5-position and a carboximidamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminopyridine-2-carboximidamide typically involves the reaction of 5-aminopyridine with cyanamide under specific conditions. One common method includes:

    Starting Material: 5-Aminopyridine

    Reagent: Cyanamide

    Conditions: The reaction is carried out in a solvent such as ethanol or water, often at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the carboximidamide group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Aminopyridine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminopyridine-2-carboximidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopyridine-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of an amino group and a carboximidamide group allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

5-aminopyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,7H2,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFSFMGZXFQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry HCl gas (generated by adding concentrated HCl dropwise in concentrated sulphuric acid), was passed through a solution of 5-amino-2-cyanopyridine (2.5 g, 20.9 mmol) in ethanol (50 mL) till pH of the reaction mixture was 2. The reaction mixture was stirred for 30 minutes, followed by addition of ethanolic ammonia solution till the pH was alkaline and was stirred for 24 hours at room temperature. The reaction mixture was filtered and the residue was washed with ethanol (3×100 mL). The filtrate was combined and ethanol was removed under reduced pressure. The crude product obtained was purified by column chromatography (silica gel, 13% methanol in chloroform as an eluent) to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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